molecular formula C14H14BrNO3S B13367310 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate

2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate

Cat. No.: B13367310
M. Wt: 356.24 g/mol
InChI Key: OACGSKIDMYXDEG-UHFFFAOYSA-N
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Description

2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H14BrNO3S It is a derivative of pyridine and benzenesulfonate, featuring a bromine atom and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2-pyridinol with 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation and Reduction Products: The products vary based on the specific oxidation or reduction reaction performed.

Scientific Research Applications

2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfonate group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2-Pyridinyl 3-chloro-2,4,6-trimethylbenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.

    2-Pyridinyl 3-iodo-2,4,6-trimethylbenzenesulfonate: Contains an iodine atom instead of bromine.

    2-Pyridinyl 3-fluoro-2,4,6-trimethylbenzenesulfonate: Features a fluorine atom in place of bromine.

Uniqueness: The presence of the bromine atom in 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate imparts unique reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that may not be as effective with other halogens.

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

pyridin-2-yl 3-bromo-2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C14H14BrNO3S/c1-9-8-10(2)14(11(3)13(9)15)20(17,18)19-12-6-4-5-7-16-12/h4-8H,1-3H3

InChI Key

OACGSKIDMYXDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)OC2=CC=CC=N2)C)Br)C

Origin of Product

United States

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